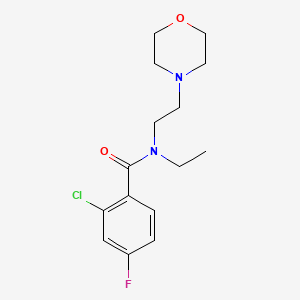

![molecular formula C16H18N2O5S B5501228 N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide involves a nucleophilic substitution reaction followed by further functionalization. Abbasi et al. (2018) synthesized a related series of sulfonamide derivatives starting with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. The compounds were characterized using various spectroscopic techniques, indicating the versatility of this synthetic approach for generating sulfonamide derivatives with potential biological activities (Abbasi et al., 2018).

科学的研究の応用

Chemical Modification and Membrane Effects

Chemical modification of membranes using amino-reactive reagents, such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS) and 1-fluoro-2,4-dinitrobenzene (FDNB), has been explored for their effects on anion and cation permeability in human red blood cells. Such studies contribute to understanding the molecular interactions and permeability characteristics of cell membranes, with potential applications in drug delivery and therapeutic interventions (Knauf & Rothstein, 1971).

Green Synthesis of Azo Disperse Dyes

The compound N-(3-Amino-4-methoxyphenyl)acetamide serves as an intermediate in the production of azo disperse dyes. Research into the hydrogenation process for synthesizing this compound highlights advancements in green chemistry and sustainable manufacturing practices. A novel Pd/C catalyst developed offers high activity, selectivity, and stability, promising improved efficiency and environmental benefits in dye production (Zhang Qun-feng, 2008).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

The synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through a novel reagent highlights the exploration of chemical reactions for producing structurally complex and functionally versatile molecules. Such compounds have potential applications in pharmaceuticals and materials science, demonstrating the breadth of research in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).

Comparative Metabolism of Chloroacetamide Herbicides

A study comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biochemical interactions and toxicological profiles of these compounds. Understanding the metabolic pathways and species-specific differences in metabolism is crucial for assessing the environmental and health impacts of herbicides (Coleman et al., 2000).

Antinociceptive Pharmacology

Research into the antinociceptive properties of N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) reveals the potential of targeting the bradykinin B1 receptor for treating inflammatory and neuropathic pain. Such studies are pivotal in drug development, offering new avenues for pain management and therapy (Porreca et al., 2006).

特性

IUPAC Name |

N-[2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-11(19)17-15-10-14(8-9-16(15)23-3)24(20,21)18-12-4-6-13(22-2)7-5-12/h4-10,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHLPOSFSQPJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)